5-(1-Adamantyl)-2,4-dihydroxybenzoic acid
Overview
Description
5-(1-Adamantyl)-2,4-dihydroxybenzoic acid is a compound that features an adamantyl group attached to a benzoic acid core. The adamantyl group, known for its bulky and rigid structure, imparts unique properties to the compound, making it of interest in various fields of research and application.
Mechanism of Action
Target of Action
The adamantyl group is known to improve the thermal and mechanical properties of polymers .
Mode of Action
It’s known that adamantyl-substituted compounds have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It’s known that adamantane derivatives can be located in the lipid bilayer of liposomes, which could potentially influence their bioavailability .
Result of Action
It’s known that adamantane derivatives can have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Action Environment
It’s known that the adamantyl group can improve the thermal and mechanical properties of polymers , which could potentially influence the compound’s stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid typically involves the introduction of the adamantyl group to the benzoic acid core. One common method starts with the esterification of adamantane-1-carboxylic acid with methanol to yield the methyl ester. This ester is then reacted with hydrazine to produce adamantane-1-carboxylic acid hydrazide. Subsequent reactions introduce the dihydroxybenzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-2,4-dihydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride can be used to convert hydroxyl groups to chlorides, which can then be further reacted with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-(1-Adamantyl)-2,4-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Its potential anti-inflammatory and antimicrobial properties are of interest for drug development.
Comparison with Similar Compounds
Similar Compounds
5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: These compounds also feature the adamantyl group and have shown antimicrobial and anti-inflammatory activities.
1-Adamantylacetic acid: Another adamantyl derivative used in various chemical syntheses.
Uniqueness
5-(1-Adamantyl)-2,4-dihydroxybenzoic acid is unique due to the presence of both the adamantyl group and the dihydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for research and application.
Properties
IUPAC Name |
5-(1-adamantyl)-2,4-dihydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c18-14-5-15(19)13(4-12(14)16(20)21)17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,18-19H,1-3,6-8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPPOEUQYCKODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C(=C4)C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.